Auroglaucin

Catalog No.
S630181
CAS No.
41451-81-4
M.F
C19H22O3
M. Wt
298.4 g/mol
Availability
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Auroglaucin

CAS Number

41451-81-4

Product Name

Auroglaucin

IUPAC Name

2-[(1E,3E,5E)-hepta-1,3,5-trienyl]-3,6-dihydroxy-5-(3-methylbut-2-enyl)benzaldehyde

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

InChI

InChI=1S/C19H22O3/c1-4-5-6-7-8-9-16-17(13-20)19(22)15(12-18(16)21)11-10-14(2)3/h4-10,12-13,21-22H,11H2,1-3H3/b5-4+,7-6+,9-8+

InChI Key

ZKBCBIRBLMTSPC-ZAJAATJQSA-N

SMILES

CC=CC=CC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Canonical SMILES

CC=CC=CC=CC1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Isomeric SMILES

C/C=C/C=C/C=C/C1=C(C=C(C(=C1C=O)O)CC=C(C)C)O

Description

Auroglaucin is a member of hydroquinones. It has a role as a metabolite.

Auroglaucin is a naturally occurring compound classified as a hydroquinone, specifically identified as 1,4-dihydroxy-2-methyl-9,10-anthraquinone. It is primarily produced by various fungal species, particularly those belonging to the Eurotium genus. Auroglaucin is recognized for its distinct orange-red pigmentation and has garnered interest due to its potential biological activities and applications in various fields, including medicine and agriculture.

Typical of hydroquinones and anthraquinones. These include:

  • Oxidation: Auroglaucin can be oxidized to form corresponding quinones, which may exhibit enhanced reactivity and biological activity. For instance, the oxidation of the hydroxyl groups can lead to the formation of reactive oxygen species.
  • Reduction: Under certain conditions, auroglaucin can be reduced to its dihydro form, which possesses different properties and biological activities compared to its oxidized counterpart .
  • Diels-Alder Reactions: Auroglaucin has been implicated in Diels-Alder reactions with other compounds like neoechinulin B and C, leading to the formation of complex alkaloids with diverse biological properties .

Auroglaucin exhibits a range of biological activities that have been studied extensively:

  • Antimicrobial Activity: Research indicates that auroglaucin possesses antimicrobial properties against various pathogens, making it a candidate for developing new antimicrobial agents.
  • Cytotoxic Effects: It has shown cytotoxicity towards cancer cell lines, suggesting potential applications in cancer therapy.
  • Neuroprotective Properties: Some studies have indicated that derivatives of auroglaucin may protect neuronal cells from oxidative stress, highlighting its potential in neurodegenerative disease research .

Auroglaucin can be synthesized through several methods:

  • Fungal Fermentation: The most common method involves the fermentation of specific fungal strains, particularly Eurotium repens. This process allows for the natural production of auroglaucin along with other metabolites.
  • Chemical Synthesis: Auroglaucin can also be synthesized chemically through multi-step organic reactions involving anthraquinone derivatives. This synthetic route allows for modifications that might enhance its biological activity or solubility .

The applications of auroglaucin are diverse:

  • Pharmaceuticals: Due to its antimicrobial and cytotoxic properties, auroglaucin is being explored for use in developing new drugs.
  • Cosmetics: Its pigmentation properties make it suitable for use as a natural dye in cosmetic formulations.
  • Agriculture: Auroglaucin's antimicrobial properties may be utilized in developing natural pesticides or fungicides .

Studies have focused on the interactions of auroglaucin with various biological systems:

  • Cellular Mechanisms: Research indicates that auroglaucin interacts with cellular pathways involved in oxidative stress response, potentially modulating cell survival and apoptosis.
  • Synergistic Effects: Auroglaucin has been studied in combination with other compounds to evaluate synergistic effects on microbial inhibition and cytotoxicity against cancer cells .

Auroglaucin shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
FlavoglaucinAnthraquinoneAntimicrobialExhibits yellow pigmentation
Isotetrahydro-auroglaucinHydroquinoneAnti-inflammatoryReduced form of auroglaucin
EchinulinIndole diketopiperazineNeuroprotectiveDifferent structural backbone
Neoechinulin AAlkaloidNeuroprotectiveMore potent than auroglaucin in neuroprotection

Auroglaucin's unique structure as a hydroquinone differentiates it from other anthraquinones and related compounds, contributing to its distinct biological activities and applications.

XLogP3

5.4

Wikipedia

Auroglaucin

Dates

Modify: 2024-02-18

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